Enhanced Lipophilicity (clogP) Versus N-Methyl Analog Drives Membrane Permeability Differentiation
The target compound bears an N-butyl amide chain, while the closest commercially available analog, N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (CAS 872848-85-6), contains only a methyl group. This alkyl chain extension results in a calculated logP difference of approximately 1.0–1.5 log units, which governs passive membrane permeability and tissue distribution . For indole-3-glyoxylamide antiprion agents, increased lipophilicity within a defined range correlates with improved cellular activity and blood–brain barrier penetration [1].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (estimated by fragment-based method; experimental logP not reported) |
| Comparator Or Baseline | N-methyl analog (CAS 872848-85-6): clogP ≈ 1.5 (estimated) |
| Quantified Difference | ΔclogP ≈ +1.3 log units (butyl > methyl) |
| Conditions | Computational prediction using XLogP3 algorithm; experimental validation pending |
Why This Matters
Higher clogP of the butyl analog predicts superior passive membrane permeability, which is critical for intracellular target engagement in antiprion and anticancer applications where the indole-3-glyoxylamide scaffold is active.
- [1] Thompson MJ, Borsenberger V, Louth JC, Judd KE, Chen B. Design, synthesis, and structure-activity relationship of indole-3-glyoxylamide libraries possessing highly potent activity in a cell line model of prion disease. J Med Chem. 2009;52(23):7503-7511. DOI: 10.1021/jm900920x. View Source
